molecular formula C7H2F6INS B6350576 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine CAS No. 1408279-90-2

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine

Cat. No.: B6350576
CAS No.: 1408279-90-2
M. Wt: 373.06 g/mol
InChI Key: WRYFIOBOCLYIOG-UHFFFAOYSA-N
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Description

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of iodine, trifluoromethyl, and trifluoromethylsulphanyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the halogenation of 2,5-difluoropyridine followed by the introduction of the trifluoromethylsulphanyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The trifluoromethylsulphanyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation of the trifluoromethylsulphanyl group can produce a sulfone.

Scientific Research Applications

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for drug discovery.

    Industry: It can be used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and trifluoromethylsulphanyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-trifluoromethylpyridine
  • 2-Bromo-5-trifluoromethylpyridine
  • 2-Chloro-5-trifluoromethylpyridine

Uniqueness

2-Iodo-5-trifluoromethyl-4-trifluoromethylsulphanylpyridine is unique due to the presence of both trifluoromethyl and trifluoromethylsulphanyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)-4-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6INS/c8-6(9,10)3-2-15-5(14)1-4(3)16-7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYFIOBOCLYIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1I)C(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6INS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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